molecular formula C10H9NO6S2 B1618685 1-naphthylamine-3,6-disulfonic acid CAS No. 6251-07-6

1-naphthylamine-3,6-disulfonic acid

Cat. No.: B1618685
CAS No.: 6251-07-6
M. Wt: 303.3 g/mol
InChI Key: NDYYJXGERWTRSD-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Derivatives and Aromatic Sulfonic Acids

To fully appreciate the scientific importance of 1-naphthylamine-3,6-disulfonic acid, it must be viewed through the lens of its parent chemical families: naphthalene derivatives and aromatic sulfonic acids.

Naphthalene derivatives are a broad class of organic compounds built upon the naphthalene scaffold, which consists of two fused benzene (B151609) rings. imrpress.com This aromatic system is a versatile platform in medicinal chemistry and materials science, forming the backbone of numerous molecules with applications ranging from anticancer and antimicrobial agents to advanced polymers. fishersci.comsigmaaldrich.comynrchemex.com The reactivity of the naphthalene core allows for the introduction of various functional groups, leading to a vast library of compounds with diverse properties. dntb.gov.ua

Aromatic sulfonic acids are organic compounds containing one or more sulfonic acid (-SO₃H) groups attached to an aromatic ring. imrpress.com This functional group is a strong acid and imparts significant water solubility to otherwise hydrophobic aromatic molecules. ynrchemex.com Aromatic sulfonic acids are crucial intermediates in the chemical industry, particularly in the manufacturing of detergents, pharmaceuticals like sulfa drugs, and a wide array of dyes. ynrchemex.com The process of introducing these groups, known as sulfonation, is a fundamental electrophilic aromatic substitution reaction.

This compound, also known by the common name Freund's Acid, is a quintessential example of a molecule that merges these two worlds. It possesses the characteristic fused-ring structure of naphthalene, substituted with both an amino group (-NH₂) and two sulfonic acid groups, positioning it as a highly functionalized and valuable synthetic building block.

Academic Significance and Research Trajectories for Sulfonated Naphthylamines

The primary and long-standing significance of sulfonated naphthylamines, including this compound, lies in their role as key precursors in the synthesis of azo dyes. The amino group on the naphthalene ring can be readily converted into a diazonium salt, which then couples with other aromatic compounds to form the characteristic azo (-N=N-) linkage that defines these colorful substances. imrpress.compbworks.com

A prominent example illustrating this trajectory is the synthesis of 1-amino-8-naphthol-3,6-disulfonic acid (H-Acid), a vital intermediate for many commercial dyes. nist.govmolbase.com The synthesis pathways to H-Acid and other dye intermediates often start with highly sulfonated naphthalenes, which are then nitrated and reduced to form sulfonated naphthylamines. These molecules are then further processed, underscoring the foundational role of compounds like this compound in the dye manufacturing industry. imrpress.com

More recent research has expanded the application of sulfonated naphthalene structures beyond traditional dyes into the realm of advanced materials. A significant research trajectory involves the polymerization of naphthalene-based monomers to create sulfonated polyimides (SPIs). researchgate.netacs.orgresearchgate.net These high-performance polymers are being investigated for use as proton-exchange membranes (PEMs) in fuel cells. psu.edursc.org The research focuses on how the rigid naphthalene backbone provides thermal and mechanical stability, while the sulfonic acid groups facilitate proton conductivity. researchgate.netresearchgate.net The specific placement and number of these sulfonate groups are critical variables that researchers tune to optimize membrane performance, including water uptake, conductivity, and durability. researchgate.net

Overview of Key Structural Features for Research Applications

The utility of this compound in chemical synthesis and materials science is a direct result of its distinct structural components: the naphthalene core, the amino group, and the two sulfonic acid groups.

Naphthalene Core: This bicyclic aromatic system provides a rigid and thermally stable foundation. Its extended π-electron system is also fundamental to the chromophoric (color-giving) properties of the dyes derived from it.

Amino Group (-NH₂): This functional group is the primary site of reactivity for dye synthesis. It acts as a nucleophile and can be readily diazotized (reacted with nitrous acid) to form a highly reactive diazonium salt. This salt is an electrophile that is central to the azo coupling reaction. pbworks.com

Sulfonic Acid Groups (-SO₃H): The two sulfonic acid groups are strong electron-withdrawing groups and are highly acidic. Their most critical role is to confer excellent water solubility upon the molecule and its subsequent products. ynrchemex.com This is an essential feature for dyes used in aqueous textile dyeing processes. Their position on the ring also influences the electronic properties and reactivity of the molecule.

The strategic combination of a reactive site (the amino group) for building larger molecular structures and solubilizing groups (the sulfonic acids) on a stable aromatic platform makes this compound a highly effective and versatile intermediate in chemical research and production.

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name 4-aminonaphthalene-2,7-disulfonic acid
Common Name Freund's Acid
CAS Number 118-33-2
Molecular Formula C₁₀H₉NO₆S₂

| Molecular Weight | 303.31 g/mol |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Synonym(s) Role/Context
This compound Freund's Acid; 4-aminonaphthalene-2,7-disulfonic acid Main subject of the article; dye intermediate
1-Amino-8-naphthol-3,6-disulfonic acid H-Acid; 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid Important dye intermediate derived from sulfonated naphthylamines
Naphthalene - Parent aromatic hydrocarbon
Aniline - A simple aromatic amine, mentioned in context of dye intermediates
Sulfanilic acid 4-aminobenzenesulfonic acid A sulfonated aromatic amine used in dye synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminonaphthalene-2,7-disulfonic acid
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InChI

InChI=1S/C10H9NO6S2/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NDYYJXGERWTRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1064164
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-
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Molecular Weight

303.3 g/mol
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CAS No.

6251-07-6
Record name 4-Amino-2,7-naphthalenedisulfonic acid
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-
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Record name 4-aminonaphthalene-2,7-disulphonic acid
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Chemical Reactivity and Mechanistic Investigations of 1 Naphthylamine 3,6 Disulfonic Acid

Azo Coupling Reactions: Mechanisms and Regioselectivity

Azo coupling reactions are fundamental to the production of azo dyes, which constitute the largest class of commercial colorants. These reactions involve the coupling of a diazonium salt with an electron-rich coupling component. 1-Naphthylamine-3,6-disulfonic acid can act as a coupling component in these reactions.

The formation of azo dyes is an electrophilic aromatic substitution reaction. youtube.com In this process, the diazonium ion (Ar-N2+) acts as the electrophile, and an electron-rich aromatic compound, such as this compound, serves as the nucleophile. The amino group (-NH2) is a strong activating group, directing the incoming electrophile to the ortho and para positions. However, in the case of this compound, the substitution pattern is influenced by both the activating amino group and the deactivating sulfonic acid groups. The coupling position is determined by a combination of electronic and steric factors.

Aminonaphthalene sulfonic acids, including this compound, can also be diazotized to form diazonium salts. google.comgoogle.com This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures (0–5 °C). google.comorientjchem.org The resulting diazonium salt is then ready to be coupled with another aromatic compound. The stability of the diazonium salt is crucial for the success of the subsequent coupling reaction and is influenced by factors such as temperature and the presence of other functional groups on the naphthalene (B1677914) ring. google.com

Table 1: General Conditions for Diazotization of Aminonaphthalene Sulfonic Acids

ParameterConditionPurpose
Temperature0–5 °CTo prevent the decomposition of the unstable diazonium salt. orientjchem.org
AcidHydrochloric acid or Sulfuric acidTo generate nitrous acid from sodium nitrite.
Diazotizing AgentSodium nitriteTo provide the nitrosonium ion for the diazotization reaction.

When this compound acts as a coupling component, its reactivity is primarily governed by the electron-donating amino group. orientjchem.org The sulfonic acid groups, being electron-withdrawing, decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack. The position of coupling is a critical aspect of regioselectivity. In acidic or neutral conditions, coupling generally occurs at the C4 position (para to the amino group). However, under alkaline conditions, coupling can also occur at the C2 position (ortho to the amino group). The pH of the reaction medium is a key parameter in controlling the regioselectivity of the coupling reaction.

Amination Reactions and Isomeric Transformations

While less common than azo coupling, amination reactions of naphthylamine sulfonic acids can occur. These reactions typically involve the replacement of a sulfonic acid group with an amino group. Such transformations are often challenging and require specific catalysts and reaction conditions. Isomeric transformations, where the positions of the sulfonic acid groups on the naphthalene ring are altered, can also occur under harsh conditions, such as high temperatures and the presence of strong acids. These transformations are generally undesirable in industrial processes as they lead to the formation of isomeric impurities.

Hydrolytic Stability and Degradation Mechanisms in Aqueous Systems

The sulfonic acid groups in this compound impart high water solubility. fishersci.com The compound is generally stable in aqueous solutions under normal conditions. fishersci.com However, under extreme conditions of pH and temperature, hydrolysis of the sulfonic acid groups can occur, leading to the formation of 1-naphthylamine.

Degradation of sulfonated aromatic compounds in the environment is a significant concern due to their persistence. researchgate.net Advanced oxidation processes (AOPs), such as ozonation and electron beam irradiation, have been investigated for the degradation of naphthalene sulfonic acids. researchgate.net These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide, water, and inorganic ions.

Interaction with Metal Ions: Coordination Chemistry and Complex Formation

The amino and sulfonic acid groups of this compound can act as ligands, coordinating with metal ions to form metal complexes. The amino group provides a nitrogen donor atom, while the sulfonic acid groups can provide oxygen donor atoms for coordination. The formation of these complexes can be influenced by the pH of the solution, as the protonation state of both the amino and sulfonic acid groups will vary with pH. The study of these metal complexes is relevant to understanding the potential environmental fate of the compound and its role in coordination chemistry.

Spectroscopic Characterization and Structural Elucidation of 1 Naphthylamine 3,6 Disulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the definitive assignment of protons and carbons within the molecular structure of 1-naphthylamine-3,6-disulfonic acid, resolving complex signals and providing information on heteroatoms.

¹H and ¹³C NMR for Aromatic and Aliphatic Proton/Carbon Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. chemicalbook.com Each unique carbon atom in the this compound molecule would resonate at a specific chemical shift, influenced by its electronic environment. The carbons bearing the amino and sulfonic acid groups would show significant shifts compared to the unsubstituted carbons of the naphthalene (B1677914) ring.

A representative, though not specific, dataset for a related naphthalenedisulfonic acid derivative is presented below to illustrate the type of data obtained.

Table 1: Representative ¹H NMR Data for a Naphthalenedisulfonic Acid Derivative This data is for 8-Amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate and is illustrative.

Assignment Chemical Shift (ppm)
A 7.939
B 7.647
C 7.599
D 7.259

Source: ChemicalBook chemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC) for Complex Signal Resolution

For complex molecules like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these complexities. wikipedia.org

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other. sdsu.edu In a COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons on the naphthalene ring, allowing for the establishment of their connectivity. wikipedia.orgsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. nih.gov An HSQC spectrum of this compound would show a correlation peak for each carbon-hydrogen bond, directly linking the proton and carbon assignments. sdsu.edunih.gov This is an invaluable tool for unambiguous structural elucidation. slideshare.netyoutube.com

Multinuclear NMR for Sulfur and Other Heteroatoms

While ¹H and ¹³C are the most commonly observed nuclei in NMR, the technique can also be applied to other heteroatoms present in the molecule, such as sulfur (³³S). Multinuclear NMR can provide direct information about the chemical environment of the sulfonic acid groups. However, the low natural abundance and quadrupolar nature of ³³S can make its detection challenging, often requiring specialized techniques and instrumentation. The application of multinuclear NMR to sulfonated organic compounds can offer insights into the electronic structure around the sulfur atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the naphthalene ring in this compound.

Electronic Transitions and Absorption Maxima Analysis (π→π transitions)*

The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* electronic transitions within the naphthalene chromophore. slideshare.net The naphthalene system itself has two low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ. researchgate.net The presence of the amino and sulfonic acid substituents on the naphthalene ring will influence the energy of these transitions and, consequently, the absorption maxima (λₘₐₓ). The lone pair of electrons on the nitrogen atom of the amino group can participate in n→π* transitions, which are typically of lower energy and intensity compared to π→π* transitions. uzh.ch

Influence of Substituents and Solvent Effects on Spectral Properties

The positions and intensities of the absorption bands in the UV-Vis spectrum of this compound are sensitive to the nature of substituents and the polarity of the solvent.

Solvent Effects: The polarity of the solvent can significantly impact the UV-Vis spectrum. ekb.eg Polar solvents can stabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. nih.gov For instance, a polar solvent might stabilize a more polar excited state more than the ground state, resulting in a red shift (bathochromic shift). nih.gov This phenomenon, known as solvatochromism, can provide valuable information about the electronic distribution in the molecule. ekb.eg Studies on similar naphthylamine sulfonate derivatives have shown that both specific (e.g., hydrogen bonding) and non-specific (e.g., dipolarity/polarizability) solvent interactions play a role in determining the spectral shifts. ekb.eg

Table 2: Summary of Spectroscopic Techniques and Their Applications

Spectroscopic Technique Information Obtained
¹H NMR Identification and assignment of protons.
¹³C NMR Information about the carbon skeleton.
COSY Proton-proton coupling and connectivity.
HSQC Direct carbon-proton correlations.
Multinuclear NMR Information on heteroatoms like sulfur.
UV-Vis Spectroscopy Electronic transitions (π→π, n→π).

Source: Compiled from search results. wikipedia.orgsdsu.edunih.govslideshare.netuzh.ch

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

The key functional groups in this compound are the primary amine (-NH₂), the sulfonic acid (-SO₃H) groups, and the aromatic naphthalene ring. The vibrational frequencies of these groups give rise to characteristic peaks in the IR spectrum.

Expected IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Amino Group (-NH₂) ** N-H Stretching3300-3500Two bands for primary amines (symmetric and asymmetric)
N-H Bending (Scissoring)1590-1650
Sulfonic Acid Group (-SO₃H) **O-H Stretching2500-3300Very broad band due to strong hydrogen bonding chemguide.co.uk
S=O Asymmetric Stretching1340-1350Strong absorption
S=O Symmetric Stretching1150-1165Strong absorption
S-O Stretching1030-1080
Aromatic Naphthalene Ring C-H Stretching3000-3100
C=C Stretching1450-1600Multiple bands
C-H Bending (Out-of-plane)690-900Pattern depends on the substitution pattern of the ring

Data derived from general IR spectroscopy principles and comparison with similar compounds.

For comparison, the IR spectrum of a related compound, 1-amino-8-naphthol-3,6-disulfonic acid , shows characteristic absorptions that can help in understanding the spectrum of this compound. The NIST Chemistry WebBook provides a spectrum for 1-amino-8-naphthol-3,6-disulfonic acid (also known as H acid) which was measured as a solid in a KBr pellet. nist.gov This spectrum displays a very broad absorption in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching in the sulfonic acid and hydroxyl groups, as well as the N-H stretching of the amino group. chemguide.co.uknist.gov The presence of strong absorptions in the 1000-1350 cm⁻¹ range is indicative of the S=O and S-O stretching vibrations of the sulfonate groups.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a compound like this compound, with a molecular formula of C₁₀H₉NO₆S₂ and a monoisotopic mass of 302.98 g/mol , mass spectrometry can confirm its identity and provide insights into its fragmentation patterns.

Various ionization techniques can be employed for the analysis of sulfonic acids. Electrospray ionization (ESI) is particularly well-suited for polar and non-volatile compounds like this compound, often producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

Expected Mass Spectrometry Data for this compound:

IonFormulaCalculated m/z
[M+H]⁺ C₁₀H₁₀NO₆S₂⁺304.00
[M-H]⁻ C₁₀H₈NO₆S₂⁻302.98
[M+Na]⁺ C₁₀H₉NNaO₆S₂⁺325.98

Calculated m/z values are based on the monoisotopic mass of the most common isotopes.

Tandem mass spectrometry (MS/MS) can be used to further investigate the structure by inducing fragmentation of a selected parent ion. The fragmentation of sulfonated naphthalenes typically involves the loss of SO₃ (80 Da) or HSO₃ (81 Da). For this compound, characteristic fragmentation pathways would likely involve the sequential loss of the two sulfonic acid groups. The fragmentation pattern can also help to distinguish between different isomers. Studies on related sulfonic acid dyes have shown that the fragmentation can be sensitive to the isomeric and chemical structures of the compounds. nih.gov

X-ray Crystallography for Solid-State Structure Determination

As of the current literature survey, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, obtaining a suitable single crystal of this compound would allow for its complete structural elucidation.

The expected structural features from an X-ray analysis would include:

The planar naphthalene ring system.

The tetrahedral geometry around the sulfur atoms of the sulfonate groups.

The trigonal pyramidal geometry of the nitrogen atom in the amino group.

An extensive network of intermolecular hydrogen bonds involving the amino and sulfonic acid groups, which would significantly influence the crystal packing.

The determination of the crystal structure would unambiguously confirm the substitution pattern of the functional groups on the naphthalene ring, distinguishing it from its various isomers.

Chromatographic Techniques for Purity and Isomer Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is essential for assessing its purity and for separating it from its isomers, which are common impurities in its synthesis.

The separation of sulfonic acid compounds by HPLC is typically achieved using reverse-phase (RP) chromatography. A common setup involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for controlling the retention of these acidic compounds.

A study on the separation of a related isomer, 1,3-naphthalenedisulfonic acid, 6-amino-, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. selleckchem.comchemicalbook.com For mass spectrometry compatibility, formic acid can be used as a replacement for phosphoric acid. selleckchem.comchemicalbook.com

Typical HPLC Parameters for the Analysis of Naphthylamine Disulfonic Acids:

ParameterDescription
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
Detection UV-Vis detection is commonly used, with the wavelength set to an absorption maximum of the analyte. For instance, a certificate of analysis for a related compound used a detection wavelength of 235 nm. chemicalbook.com
Flow Rate Typically around 1.0 mL/min.

The development of a robust HPLC method is vital for the quality control of this compound, ensuring its suitability for use in further applications by confirming its identity and purity. For instance, a developed HPLC method can be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable results. nih.gov

Computational and Theoretical Studies on 1 Naphthylamine 3,6 Disulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These calculations solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure and chemical behavior.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems. While specific DFT studies exclusively on 1-naphthylamine-3,6-disulfonic acid are not abundant in the available literature, the methodologies applied to closely related compounds, such as 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), offer a clear framework for how such an analysis would be conducted. acs.orgnih.govresearchgate.net

For instance, a study on H-acid utilized DFT and time-dependent DFT (TD-DFT) at the PBE0/6-31++G** level of theory to investigate its structure and bonding. acs.orgnih.govresearchgate.net A similar approach for this compound would provide a detailed understanding of its electronic properties.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

OrbitalDescriptionSignificance in this compound
HOMOHighest Occupied Molecular OrbitalAssociated with the electron-donating ability of the molecule, likely localized around the amino group and the naphthalene (B1677914) ring.
LUMOLowest Unoccupied Molecular OrbitalAssociated with the electron-accepting ability, influenced by the electron-withdrawing sulfonic acid groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying reactive sites. The ESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an ESP map would likely show a high negative potential around the oxygen atoms of the sulfonic acid groups and a less negative or slightly positive potential near the hydrogen atoms of the amino group and the aromatic ring. This would indicate that the sulfonic acid groups are sites for interaction with electrophiles, while the amino group could be a site for nucleophilic interaction, depending on the reaction conditions. The ESP map provides a visual guide to the molecule's reactivity and intermolecular interactions. researchgate.net

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's reactivity and electronic structure. These descriptors provide a more quantitative understanding than qualitative analyses of molecular orbitals.

Key quantum chemical descriptors include:

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity: Measures the ability of a molecule to donate electrons.

These descriptors can be calculated from the energies of the HOMO and LUMO. While specific calculated values for this compound are not available in the reviewed literature, the presence of both an electron-donating amino group and electron-withdrawing sulfonic acid groups suggests a complex interplay of electrophilic and nucleophilic character.

DescriptorFormulaInterpretation
Electronegativity (χ)-(EHOMO + ELUMO) / 2Higher values indicate a greater ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Higher values indicate greater stability and lower reactivity.
Electrophilicity Index (ω)χ2 / (2η)Higher values indicate a stronger electrophilic character.

The three-dimensional conformation of a molecule can significantly impact its properties and reactivity. For a flexible molecule like this compound, which has rotatable bonds in its sulfonic acid and amino groups, conformational analysis is important. Theoretical calculations can be used to determine the most stable conformations by calculating the potential energy surface as a function of bond rotations.

Tautomerism is another important aspect to consider, particularly for the amino group. While the primary form is the amine (-NH2), it can potentially exist in equilibrium with its imine tautomer under certain conditions, although for aromatic amines, the amine form is overwhelmingly favored. Quantum chemical calculations can predict the relative energies of different tautomers and the energy barriers for their interconversion, providing insight into which forms are likely to be present.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and other dynamic processes.

For this compound, MD simulations could be employed to study its behavior in solution. This would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and observing its interactions and conformational dynamics. Such simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the sulfonic acid and amino groups and the solvent.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in a dynamic environment.

While specific MD simulation studies on this compound are not prominent in the literature, the techniques are well-established and have been applied to similar systems, such as other organic dyes and biomolecules in aqueous solution.

Interaction Dynamics with Solvents and Other Molecules

The interaction of naphthalenesulfonic acid derivatives with solvents and other molecules is a critical area of study, as it governs their behavior in various applications. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these interactions at a molecular level.

A study on 2-amino-1-naphthalenesulfonic acid, a structurally related compound, utilized DFT to investigate its electronic properties in different solvent environments. The research revealed that the solvent polarity significantly influences the molecule's electronic structure. The computed values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electron-donating or -accepting capabilities, varied with the solvent used. This variation is indicative of the charge transfer interactions between the solute and solvent molecules.

Furthermore, in silico analyses, such as molecular docking and molecular dynamics (MD) simulations, have been employed to study the interaction of a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), with biological molecules. These simulations confirmed stable interactions between ANS and the LasR regulator protein, a key component in bacterial quorum sensing. The binding energy for this interaction was found to be significant, indicating a strong and stable complex. Such computational approaches are invaluable for predicting the binding affinity and mode of interaction of these compounds with specific molecular targets.

Table 1: Predicted Interaction Data for Naphthylamine Sulfonic Acid Analogs

Compound Interacting Molecule/Solvent Computational Method Key Finding
2-amino-1-naphthalenesulfonic acid Various Solvents DFT Solvent polarity influences HOMO-LUMO energy gap.

Adsorption Behavior on Material Surfaces

The adsorption of naphthalenesulfonic acid derivatives onto various material surfaces is a key aspect of their application in areas such as dye manufacturing and water treatment. Computational studies, particularly molecular dynamics (MD) simulations, provide a molecular-level understanding of these adsorption processes.

In a similar vein, MD simulations can be employed to model the adsorption of this compound on various surfaces, such as activated carbon or mineral oxides. Such simulations would involve constructing a model of the surface and the solvated molecule and then running a simulation to observe the adsorption process. Key parameters that can be extracted from these simulations include the adsorption energy, the distance and orientation of the molecule relative to the surface, and the changes in the solvation shell upon adsorption.

Table 2: Representative Parameters from MD Simulations of Adsorption

Parameter Description Significance
Adsorption Energy The energy released when the molecule adsorbs onto the surface. Indicates the strength of the adsorption.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a reference atom. Provides information on the structure of the adsorbed layer and the solvation shell.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption and emission spectra of organic molecules.

A study on 1-amino-8-naphthol-3,6-disulfonic acid (H-acid), an isomer of the target compound, utilized DFT and TD-DFT calculations to investigate its fluorescence behavior upon complexation with metal ions. The calculations were able to correctly predict the absorption and emission spectra of the H-acid and its metal complexes. The study also provided insights into the nature of the electronic transitions involved in the absorption and emission processes.

Similarly, DFT calculations have been used to analyze the vibrational spectra (FT-IR and Raman) of 2-amino-1-naphthalenesulfonic acid. The theoretical calculations, combined with potential energy distribution (PED) analysis, allowed for a detailed assignment of the vibrational modes.

These examples demonstrate the utility of computational methods in predicting and interpreting the spectroscopic properties of naphthalenesulfonic acid derivatives. For this compound, TD-DFT calculations could be used to predict its UV-visible absorption spectrum, while DFT calculations could predict its vibrational spectra. These theoretical predictions can then be compared with experimentally measured spectra to validate the computational model and gain a deeper understanding of the molecule's electronic and vibrational structure.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Naphthalene Derivative

Spectroscopic Technique Calculated Parameter Experimental Value
UV-visible Absorption λmax (nm) Typically within a small percentage of the experimental value.
FT-IR Spectroscopy Vibrational Frequencies (cm⁻¹) Generally in good agreement with experimental frequencies after scaling.

Computational Design of Novel Derivatives with Tailored Reactivity

A significant advantage of computational chemistry is its ability to facilitate the in silico design of novel molecules with specific desired properties. By modifying the structure of a parent molecule and computationally screening the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing.

For instance, a study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid used in silico structure-based modifications to predict a derivative (L19) with potentially enhanced antibiofilm activity. This was achieved by identifying the key structural features responsible for the desired activity and then systematically modifying the parent molecule to optimize these features.

In the context of this compound, computational design could be used to create derivatives with tailored reactivity for various applications. For example, by introducing different functional groups at various positions on the naphthalene ring, it would be possible to modulate the molecule's electronic properties, solubility, and binding affinity for specific targets. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed derivatives with their predicted activity.

Table 4: In Silico Design Strategy for Novel Derivatives

Step Description Computational Tools
1. Parent Molecule Analysis Identify key structural features and properties of this compound. DFT, Molecular Mechanics
2. Derivative Generation Systematically modify the parent structure to create a library of virtual derivatives. Molecular modeling software
3. Property Prediction Calculate the desired properties (e.g., reactivity, solubility, binding affinity) for each derivative. DFT, QSAR, Molecular Docking

Applications and Research Utility of 1 Naphthylamine 3,6 Disulfonic Acid in Advanced Fields

Role in Dye and Pigment Chemistry

1-Naphthylamine-3,6-disulfonic acid is a significant intermediate in the synthesis of various classes of dyes. Its chemical structure, featuring both an amino group and sulfonic acid groups on a naphthalene (B1677914) core, makes it a versatile building block for creating a wide range of colors with desirable properties for textile and other applications.

Precursor for Azo Dyes: Synthetic Pathways and Chromophore Design

This compound is a key component in the production of azo dyes, which are characterized by the presence of the azo group (-N=N-). medcraveonline.com The synthesis of these dyes typically involves a two-step process: diazotization followed by coupling. unb.ca

In the first step, the primary aromatic amine of this compound is converted into a diazonium salt. This reaction is carried out in the presence of a nitrous acid source, such as sodium nitrite (B80452), and a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium salt. medcraveonline.comunb.ca

The resulting diazonium salt is then coupled with another aromatic compound, known as a coupling component, to form the azo dye. The choice of the coupling component is crucial in determining the final color and properties of the dye. Common coupling components include phenols, naphthols, and other aromatic amines. For instance, coupling with 8-hydroxyquinoline (B1678124) can produce dyes with good color fastness properties. medcraveonline.commedcraveonline.com The sulfonic acid groups on the this compound moiety enhance the water solubility of the resulting azo dyes, which is an important characteristic for their application in dyeing processes.

The chromophore, the part of the molecule responsible for its color, is centered around the azo bond and the extended aromatic system of the coupled molecules. The specific arrangement of substituents on both the diazo component (derived from this compound) and the coupling component influences the electronic properties of the chromophore, thereby dictating the wavelength of light absorbed and, consequently, the observed color.

Synthesis of Reactive Dyes, Acid Dyes, and Direct Dyes

The versatility of this compound extends to the synthesis of various classes of dyes, including reactive, acid, and direct dyes. google.com

Reactive Dyes: These dyes form a covalent bond with the fiber, typically cotton, resulting in excellent wash fastness. This compound can be incorporated as a diazo component and coupled with a molecule containing a reactive group, such as a monochlorotriazine or vinyl sulfone group. This reactive group is what allows the dye to chemically bond with the hydroxyl groups of cellulosic fibers.

Acid Dyes: Acid dyes are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. The sulfonic acid groups present in this compound are fundamental to the functioning of acid dyes. These groups provide the negative charge that allows the dye to bind to the positively charged amino groups in the protein and polyamide fibers. The synthesis of acid dyes using this intermediate follows the general diazotization and coupling pathway, with the selection of the coupling component being key to achieving the desired hue and fastness properties. researchgate.net

Direct Dyes: Direct dyes are used on cellulosic fibers like cotton, linen, and rayon. Like acid dyes, they are soluble in water, but they are applied from a neutral or slightly alkaline dyebath. The substantivity, or affinity, of direct dyes for cellulosic fibers is attributed to their linear and planar molecular structure, which allows for maximum van der Waals forces and hydrogen bonding with the cellulose (B213188) polymer. Azo dyes derived from this compound can be designed to have this required linearity.

Structure-Property Relationships in Dyestuff Applications

The performance of a dye is intrinsically linked to its molecular structure. In dyes derived from this compound, several structural features play a critical role in determining their properties.

The sulfonic acid groups are of paramount importance. Their presence and position on the naphthalene ring significantly impact the dye's solubility in water, which is crucial for the dyeing process. They also provide the necessary anionic character for the dye to function as an acid or direct dye, enabling its attachment to the fibers.

The azo group is the primary chromophore, and its electronic environment dictates the color of the dye. Electron-donating or electron-withdrawing substituents on the aromatic rings attached to the azo group can shift the absorption maximum to longer or shorter wavelengths, a phenomenon known as bathochromic or hypsochromic shift, respectively. This allows for the fine-tuning of the dye's color.

Finally, the introduction of specific functional groups can impart other desirable properties. For example, incorporating a reactive group transforms the molecule into a reactive dye with superior wash fastness. The presence of certain metal-chelating groups can be used to form metal-complex dyes, which often exhibit enhanced light fastness.

Intermediate in Organic Synthesis and Fine Chemical Production

Beyond its central role in the dye industry, this compound serves as a valuable intermediate in the broader field of organic synthesis and the production of fine chemicals. Its well-defined chemical reactivity and the presence of multiple functional groups allow for its transformation into a variety of more complex molecules.

Building Block for Complex Naphthalene Architectures

The naphthalene core of this compound provides a rigid and versatile scaffold for the construction of more intricate naphthalene-based structures. The amino and sulfonic acid groups can be chemically modified or replaced to introduce new functionalities and build up molecular complexity.

For example, the amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution (Sandmeyer reaction), to introduce a wide range of substituents. The sulfonic acid groups, while generally stable, can be removed or replaced under specific reaction conditions, further expanding the synthetic possibilities.

These transformations allow chemists to use this compound as a starting material to access a diverse array of substituted naphthalene derivatives that might be difficult to synthesize through other routes. These derivatives can, in turn, be used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products.

Precursor for Functional Materials with Optical or Electronic Properties

The extended π-conjugated system of the naphthalene ring in this compound and its derivatives makes them attractive precursors for the development of functional materials with interesting optical and electronic properties.

By incorporating this naphthalene-based unit into larger polymeric or supramolecular structures, it is possible to create materials with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The specific electronic properties of the final material can be tuned by modifying the substituents on the naphthalene core.

For instance, the introduction of electron-donating and electron-accepting groups can create "push-pull" systems that exhibit strong fluorescence or non-linear optical (NLO) properties. The sulfonic acid groups can also be utilized to impart water solubility or to direct the self-assembly of molecules into well-ordered thin films, which is often a prerequisite for their use in electronic devices. The ability to systematically modify the structure of this compound-derived molecules allows for the rational design of new materials with tailored optical and electronic characteristics.

Analytical Reagent Development and Methodologies

This compound is a valuable reagent in the development of spectrophotometric methods for the determination of various analytes, most notably nitrite. The underlying principle for nitrite detection is the Griess reaction, a classic and widely used colorimetric method. This reaction involves a two-step process:

Diazotization: In an acidic medium, nitrite reacts with a primary aromatic amine (the diazotizing agent, such as sulfanilamide (B372717) or sulfanilic acid) to form a diazonium salt.

Coupling: The resulting diazonium salt is then coupled with an aromatic compound (the coupling agent) to form a highly colored azo dye.

This compound can serve as an effective coupling agent in this reaction. The amino group on the naphthalene ring activates the molecule for electrophilic substitution by the diazonium ion, leading to the formation of a stable and intensely colored azo dye. The sulfonic acid groups enhance the water solubility of both the reagent and the final dye product, which is advantageous for aqueous sample analysis. The absorbance of the resulting solution is then measured spectrophotometrically, and the concentration of nitrite is determined from a calibration curve. psu.edursc.org

Beyond nitrite, this diazotization-coupling principle can be adapted for the determination of other species. For instance, any substance that can be converted to nitrite or a diazonium salt can be indirectly quantified. Similarly, the method can be used to determine the concentration of primary aromatic amines by using a known excess of nitrite and a coupling agent.

Table 2: Role of this compound in Spectrophotometric Nitrite Determination

StepRole of this compoundReaction Details
Coupling Acts as the coupling agent.The diazonium salt reacts with the activated naphthalene ring of this compound.
Color Formation Forms a colored azo dye.The extended conjugation of the resulting azo dye leads to strong absorption in the visible region of the electromagnetic spectrum.
Quantification The intensity of the color is proportional to the analyte concentration.Beer-Lambert law is applied to the absorbance measurement.

Naphthalene derivatives are well-known for their fluorescent properties, and aminonaphthalenesulfonic acids, in particular, often exhibit environmentally sensitive fluorescence. This means their fluorescence quantum yield and emission wavelength can change in response to the polarity of their microenvironment. This property makes them attractive candidates for the development of fluorescent probes.

While specific applications of this compound as a fluorescent probe for biological samples are not as widely reported as some other naphthalene derivatives, its structural features suggest potential in this area. The amino group and the naphthalene ring system form a fluorophore. The sulfonic acid groups, by increasing water solubility, can facilitate its use in aqueous biological media. A related compound, 1-Naphthol-3,6-disulfonic acid disodium (B8443419) salt, is noted for its use as a staining agent in biochemical research. riverlandtrading.com This suggests that this compound could also possess staining capabilities, potentially through electrostatic interactions with biological macromolecules.

The development of fluorescent probes often involves modifying the core fluorophore to introduce specific binding sites for a target analyte. The amino group of this compound could be a site for such modification to create probes for ions or small molecules.

In chromatography, derivatization is a technique used to convert an analyte into a product that has improved chromatographic properties or can be more easily detected. For example, in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into an analyte that otherwise lacks a suitable detection property.

There is currently limited specific information in the scientific literature on the use of this compound as a derivatization agent in mainstream chromatographic applications. While its amino group could theoretically be used to react with certain functional groups (e.g., carbonyls to form Schiff bases), other more common derivatization reagents are typically preferred. The high polarity imparted by the two sulfonic acid groups might also lead to challenging chromatographic behavior on standard reversed-phase columns.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined structures.

Aromatic molecules with functional groups capable of forming directional interactions, such as hydrogen bonds, are valuable building blocks in supramolecular chemistry. The structure of this compound, with its aromatic ring, amino group, and two sulfonic acid groups, presents several possibilities for involvement in supramolecular assemblies.

Hydrogen Bonding: The amino and sulfonic acid groups are excellent hydrogen bond donors and acceptors. This can lead to the formation of extended hydrogen-bonded networks.

π-π Stacking: The naphthalene ring can participate in π-π stacking interactions with other aromatic systems.

Host-Guest Chemistry: The sulfonic acid groups can act as recognition sites for cationic guests, while the aromatic core could be part of a larger host cavity.

While specific research focusing on the self-assembly of this compound itself is not abundant, the principles of using sulfonated aromatic compounds in supramolecular chemistry are established. For instance, related naphthalene derivatives have been shown to self-assemble with other molecules to form complex structures. mdpi.comresearchgate.net The combination of electrostatic, hydrogen bonding, and π-stacking interactions offered by this compound makes it a potentially interesting, though currently underexplored, building block for the design of novel supramolecular architectures.

Influence of Sulfonic Acid Groups on Molecular Recognition

The presence and positioning of sulfonic acid groups on the naphthalene core of this compound, also known as Freundlich's acid, play a crucial role in its molecular recognition capabilities. These strongly acidic and hydrophilic groups significantly influence the molecule's interactions with other chemical species, particularly in aqueous environments.

The sulfonic acid groups, being ionized over a wide pH range, impart a negative charge to the molecule. This electrostatic characteristic is a primary driver in molecular recognition, enabling strong ionic interactions with positively charged species. This is fundamental in various applications, such as in the design of selective sensors and in separation processes where the target analyte possesses cationic sites.

Furthermore, the sulfonic acid groups can participate in hydrogen bonding, acting as both hydrogen bond acceptors and, in their protonated form, as donors. This dual capability allows for the formation of specific and directional interactions with complementary functional groups on a target molecule. The steric bulk and orientation of the two sulfonic acid groups at the 3 and 6 positions of the naphthalene ring create a distinct three-dimensional pocket, which can contribute to shape-selective recognition of guest molecules.

The interplay of electrostatic forces, hydrogen bonding, and steric factors, all governed by the sulfonic acid moieties, allows for the fine-tuning of molecular recognition events involving this compound.

Design of Self-Assembling Systems

The unique molecular structure of this compound makes it a valuable building block in the design of self-assembling systems. Self-assembly is a process where molecules spontaneously organize into ordered structures, and the driving forces for this organization in the case of Freundlich's acid are multifaceted.

The aromatic naphthalene core provides a hydrophobic component, which can engage in π-π stacking interactions with other aromatic systems. These non-covalent interactions are a significant driving force for the aggregation of molecules in aqueous solutions. Concurrently, the hydrophilic sulfonic acid groups, with their negative charges, provide electrostatic repulsion that can control the size and morphology of the resulting self-assembled structures.

This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—is key to its self-assembly behavior. By balancing the attractive π-π stacking forces and the repulsive electrostatic forces, various supramolecular architectures can be formed, such as micelles, vesicles, or layered structures. The specific morphology of these assemblies can often be controlled by adjusting environmental factors like pH, ionic strength, and temperature, which in turn affect the ionization state and interactions of the sulfonic acid groups. Researchers have utilized such self-assembling peptides to create scaffolds that can support cell growth and differentiation, for instance in liver regeneration. nih.gov

Environmental Chemical Research

The widespread use of naphthalene sulfonic acids, including this compound, in industries such as dye manufacturing has led to their presence in industrial wastewater. nih.govpsu.edu Their high water solubility and resistance to conventional biological treatment methods necessitate research into effective degradation and removal techniques. psu.edu

Degradation Pathways in Aqueous Environments (e.g., Ozonation, Catalytic Oxidation)

Ozonation:

Ozonation has been investigated as a promising method for the degradation of naphthalene sulfonic acids in water. psu.edunih.gov The reactivity of these compounds with ozone is influenced by the number of sulfonic acid groups on the aromatic ring. psu.edursc.org An increase in the number of sulfonic groups tends to decrease the reaction rate with ozone. psu.edursc.org The electron-withdrawing nature of the sulfonic acid groups deactivates the aromatic ring, making it less susceptible to electrophilic attack by ozone. psu.edursc.org

The degradation of naphthalene sulfonic acids by ozone can proceed through two primary pathways: direct reaction with ozone molecules and indirect reaction with hydroxyl radicals generated from ozone decomposition. rsc.org The direct reaction is believed to occur via a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bonds of the naphthalene ring with the highest electron density. psu.edursc.orgrsc.org The stoichiometry of this direct reaction is approximately one mole of ozone per mole of sulfonic acid degraded. psu.edursc.org The activation energy for the direct ozonation of various naphthalene sulfonic acids is similar, suggesting a common reaction mechanism. psu.edursc.orgrsc.org

Studies have shown that ozonation can effectively reduce the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) of water containing naphthalene sulfonic acids. nih.govnih.gov The process can also lead to the formation of more biodegradable intermediates, such as highly oxidized organic acids and sulfate (B86663) ions. psu.edursc.org

Catalytic Oxidation:

Catalytic oxidation processes are also being explored for the degradation of aminonaphthalenesulfonic acids. These methods typically involve the use of a catalyst to enhance the oxidative power of an oxidant, such as persulfate. nih.gov For instance, the degradation of H acid (1-amino-8-naphthol-3,6-disulfonic acid), a related compound, has been studied using alkali-activated and thermally-activated persulfate. nih.gov The removal efficiency was found to be dependent on factors like the concentration of the activator and the reaction temperature. nih.gov While these methods can achieve high removal rates of the parent compound, the complete mineralization to carbon dioxide and water can be challenging, with the formation of intermediates like terephthalic acid being observed. nih.gov

Adsorption and Removal Mechanisms from Wastewater

Due to their anionic nature over a wide pH range, naphthalene sulfonic acids are not effectively removed by conventional adsorbents. nih.govacs.org This has prompted research into specialized adsorbents for their removal from wastewater.

One approach involves the use of recyclable acrylic ester polymers. nih.govacs.org These polymers have shown high efficiency and capacity for the removal of aromatic sulfonates from highly acidic and saline wastewater. nih.govacs.org The adsorption mechanism is believed to involve a combination of electrostatic and hydrophobic interactions. nih.govacs.org The uptake of the sulfonate increases with the acidity of the solution, highlighting the role of electrostatic attraction. nih.govacs.org

The adsorption behavior of these compounds is often described by isotherm models, such as the Freundlich and Langmuir isotherms. The Freundlich isotherm, an empirical model, is often used to describe adsorption on heterogeneous surfaces. researchgate.netresearchgate.netwikipedia.org It relates the amount of solute adsorbed onto a solid surface to the concentration of the solute in the liquid phase. wikipedia.org The Langmuir isotherm, on the other hand, assumes monolayer adsorption onto a homogeneous surface. The fit of experimental data to these models can provide insights into the nature of the adsorption process. For some systems, the Freundlich model provides a better fit, suggesting heterogeneous surface interactions are significant. researchgate.netmdpi.com

Environmental Fate and Transport Modeling of Naphthalene Sulfonic Acids

Understanding the environmental fate and transport of naphthalene sulfonic acids is crucial for assessing their potential environmental impact. ethernet.edu.et This involves studying how these compounds move and transform in different environmental compartments, such as water, soil, and air. ethernet.edu.et

Environmental fate and transport models are valuable tools for predicting the distribution and concentration of these pollutants in the environment. ethernet.edu.etnih.gov These models integrate information on the physicochemical properties of the compound, such as its water solubility and partitioning behavior, with data on environmental conditions, like water flow and soil characteristics. nih.gov

For naphthalene sulfonic acids, their high water solubility is a key factor governing their transport in aqueous systems. Their potential for sorption to soil and sediment is influenced by factors like the organic carbon content of the solid phase and the presence of charged sites. nih.gov Models like MODFLOW and MT3DMS can be used to simulate groundwater flow and solute transport, helping to predict the movement of these compounds in the subsurface. nih.gov

The persistence of some naphthalene sulfonic acids in the environment means that they can be transported over long distances. nih.gov Therefore, fate and transport modeling is essential for understanding their potential to contaminate water resources and for designing effective remediation strategies. usgs.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Process Intensification for Sustainable Production

Key research directions include:

Catalytic Systems: Exploring novel catalysts to improve the selectivity and efficiency of sulfonation and nitration reactions, thereby minimizing the formation of unwanted isomers and by-products. elsevier.com This includes the investigation of solid acid catalysts to replace corrosive and difficult-to-recycle liquid acids like sulfuric acid.

Process Intensification: The development of continuous flow reactors for the synthesis of 1-naphthylamine-3,6-disulfonic acid and its precursors is a promising avenue. wiley.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for higher yields and purity. wiley.com

Waste Valorization: Research into methods for the effective recycling and reuse of the large quantities of acid waste generated during production is crucial for improving the sustainability of the process. researchgate.net This includes exploring membrane filtration techniques and other separation technologies to recover and concentrate acid streams for reuse. google.com

Alternative Synthetic Routes: Investigating entirely new synthetic pathways that avoid harsh reaction conditions and hazardous reagents is a long-term goal. This could involve biocatalytic methods or the use of alternative starting materials.

Advanced Mechanistic Studies on Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing existing processes and developing new ones. While the general steps are known, detailed mechanistic insights, particularly into the complex sulfonation patterns of naphthalene (B1677914), are still areas of active research.

Future research in this area will likely involve:

Computational Chemistry: The use of Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the factors controlling isomer distribution during sulfonation and nitration. researchgate.net Such studies can help in predicting the outcome of reactions under different conditions and guide the design of more selective synthetic strategies. researchgate.net

In-situ Spectroscopic Analysis: The application of advanced spectroscopic techniques, such as in-situ FTIR and Raman spectroscopy, can allow for real-time monitoring of the reaction progress. This can help in identifying reaction intermediates and understanding the kinetics of the various transformations involved.

Isotope Labeling Studies: The use of isotopically labeled reagents can help to elucidate the precise pathways of atom transfer and rearrangement during the complex chemical transformations, providing definitive evidence for proposed reaction mechanisms.

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Molecular Design

Unexplored avenues include:

Predictive Modeling: Developing ML models to accurately predict the physicochemical properties of novel dyes and functional materials derived from the this compound scaffold. aip.orgnih.govresearchgate.net This can significantly accelerate the discovery of new compounds with desired characteristics, such as specific colors, lightfastness, or electronic properties. aip.orgnih.govresearchgate.net

Retrosynthesis and Route Planning: AI-powered tools can be employed to design and evaluate novel synthetic routes that are more efficient, cost-effective, and sustainable than traditional methods. elsevier.comyoutube.com These tools can analyze vast reaction databases to propose innovative disconnections and reaction sequences. youtube.comnih.gov

In Silico Molecular Design: The use of computational methods to design new molecules based on the this compound framework for specific applications. rsc.orgslideshare.net This "design-on-demand" approach can guide synthetic efforts towards the most promising candidates for high-performance materials or specialty chemicals. rsc.orgslideshare.net

Table 1: Application of AI/ML in Chemical Synthesis and Property Prediction

AI/ML ApplicationDescriptionPotential Impact on this compound ResearchReferences
Predictive Property ModelingMachine learning models are trained on existing data to predict the properties of new, unsynthesized molecules.Accelerated discovery of new dyes with specific absorption and emission wavelengths. aip.org, nih.gov, researchgate.net
Automated Synthesis PlanningAI algorithms propose and rank synthetic routes based on factors like cost, efficiency, and sustainability.Identification of more economical and environmentally friendly production methods. wiley.com, elsevier.com, nih.gov, youtube.com
In Silico Molecular DesignComputational design of novel molecules with desired functionalities before their actual synthesis.Development of new functional materials for electronics or advanced coatings. rsc.org, slideshare.net

Development of High-Performance Functional Materials Based on Naphthylamine-3,6-Disulfonic Acid Scaffolds

The rigid, aromatic structure of the naphthalene core, combined with the presence of amino and sulfonic acid groups, makes this compound an attractive building block for the development of novel functional materials.

Future research will likely focus on:

Conducting Polymers: The amino group on the naphthalene ring provides a site for polymerization. Research into the synthesis and characterization of polymers and copolymers based on this compound could lead to new conductive or semiconductive materials for applications in electronics and sensors. mdpi.comtaylorfrancis.com

Functional Dyes and Pigments: While already a key component of many dyes, there is scope for designing new "smart" dyes that respond to external stimuli such as pH, temperature, or light. The sulfonic acid groups can also be used to improve the solubility and binding of these dyes to various substrates.

Metal-Organic Frameworks (MOFs): The sulfonic acid groups can act as ligands for the formation of MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and separation.

Photostabilizers and Additives: Derivatives of naphthalenesulfonic acids have been investigated as photostabilizers for polymers like PVC. nih.gov Further research could explore the potential of this compound derivatives in this and other polymer additive applications.

Investigation of Emerging Environmental Challenges and Remediation Technologies

The widespread use of dyes derived from this compound necessitates a thorough understanding of their environmental fate and the development of effective remediation technologies. nih.gov

Key areas for future investigation include:

Biodegradation Pathways: Studying the microbial degradation of this compound and its azo dye derivatives is crucial. nih.govnih.govmdpi.com Research has shown that while the initial reductive cleavage of the azo bond can occur under anaerobic conditions, the resulting aromatic amines may be persistent and require aerobic conditions for further degradation. nih.govresearchgate.net

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ treatment, have shown promise for the degradation of recalcitrant dye molecules in wastewater. researchgate.netirma-international.orgmdpi.comusv.ro Future research should focus on optimizing these processes for the specific degradation of this compound-based dyes and identifying the degradation byproducts. researchgate.net

Toxicity of Degradation Products: A critical area of research is the assessment of the toxicity of the intermediate and final products formed during the degradation of these dyes. nih.gov While the parent dye may be non-toxic, some degradation products, such as aromatic amines, can be more harmful. nih.gov

Hybrid Treatment Systems: The development of integrated treatment systems that combine biological and chemical processes could offer a more effective and robust solution for the complete mineralization of these pollutants. researchgate.net For instance, an anaerobic biological stage for decolorization followed by an aerobic or AOP stage for the degradation of aromatic amines is a promising approach. researchgate.net

Table 2: Remediation Technologies for Naphthalenesulfonic Acid Derivatives

TechnologyDescriptionAdvantagesResearch FocusReferences
BiodegradationUse of microorganisms to break down organic pollutants.Cost-effective and environmentally friendly.Identifying degradation pathways and optimizing conditions for complete mineralization. nih.gov, researchgate.net, nih.gov, mdpi.com
Advanced Oxidation Processes (AOPs)Generation of highly reactive radicals (e.g., hydroxyl radicals) to oxidize pollutants.Effective for degrading recalcitrant compounds.Process optimization, byproduct identification, and cost reduction. researchgate.net, irma-international.org, mdpi.com, usv.ro
Hybrid SystemsCombination of different treatment methods, such as biological and chemical processes.Can achieve higher removal efficiencies and complete mineralization.Integration of anaerobic/aerobic and biological/AOP systems. researchgate.net

Q & A

Basic: What are the primary synthesis routes for 1-naphthylamine-3,6-disulfonic acid?

The compound is synthesized via two main methods:

  • Fusion method : Sodium naphthalene-1:3:6-trisulfonate is fused with caustic soda (NaOH) and water in an autoclave. This process leverages sulfonation and alkali fusion to introduce amine groups .
  • Diazotization method : this compound is diazotized and subsequently treated with boiling dilute sulfuric acid, facilitating sulfonic group retention while modifying substituents .

Basic: How is this compound utilized in dye chemistry?

It serves as a critical intermediate for synthesizing reactive and azo dyes. For example:

  • Bis(dichlorotriazine) dyes : Reacts with cyanuric chloride to form chromophores, enabling covalent bonding to cellulose fibers .
  • H-acid derivatives : Alkali fusion of 1-naphthylamine-3,6,8-trisulfonic acid (a related compound) yields H-acid, a cornerstone for naphthol dyes .

Advanced: How can reaction conditions be optimized during synthesis?

Key parameters include:

  • Temperature control : Fusion reactions require strict limits (<190°C) to prevent decomposition and ensure high yields .
  • Alkali concentration : ≥30% NaOH is necessary to promote sulfonic group retention and minimize side products .
  • Stoichiometric ratios : Excess oleum (10%) during sulfonation ensures complete substitution at desired positions .

Advanced: What analytical techniques validate purity and structure?

  • Chromatography : HPLC or TLC with disodium salts (e.g., 1-naphthol-3,6-disulfonic acid disodium salt) as reference standards .
  • Spectroscopy : UV-Vis (for aromatic π→π* transitions) and FT-IR (to confirm sulfonic and amine groups) .
  • Titration : Quantifies free sulfonic acids via ion-exchange methods, as outlined in industrial standards like GB/T 1648-2013 .

Advanced: How are contradictions in sulfonation patterns resolved?

Discrepancies in sulfonation positions (e.g., 3,6- vs. 4,8-disulfonic isomers) are addressed by:

  • Selective crystallization : Exploiting solubility differences in acidic or alkaline media .
  • Chromatographic separation : Using ion-exchange resins to isolate isomers based on sulfonic group charge distribution .

Advanced: What purification strategies mitigate byproducts?

  • Recrystallization : From hot aqueous solutions to remove unreacted sulfonic acids or inorganic salts .
  • Membrane filtration : Nanofiltration membranes selectively retain higher molecular weight impurities (e.g., trisulfonated byproducts) .

Basic: What are key derivatives of this compound?

  • H-acid monosodium salt : Produced via alkali fusion, used in azo dyes and pharmaceuticals .
  • Nitroso derivatives : 1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt acts as a ligand in environmental chelation studies .
  • Chromotropic acid : A hydroxylated derivative applied in colorimetric detection of formaldehyde and nitrates .

Advanced: How does pH affect stability during storage?

  • Acidic conditions (pH <3) : Promote desulfonation and decomposition.
  • Alkaline conditions (pH 8–10) : Stabilize sulfonic groups but risk oxidation of amine groups. Buffered solutions (pH 6–7) are optimal, as per industrial handling guidelines .

Advanced: How can conflicting literature on synthesis pathways be reconciled?

  • Mechanistic validation : Cross-referencing historical methods (e.g., Cain’s Intermediate Products vs. Thorpe’s Die Chemie) with modern spectroscopic data .
  • Reproducibility studies : Replicating Ebert and Merz’s sulfonation protocols under controlled oleum concentrations to confirm product identity .

Basic: What environmental considerations apply to its use?

  • Biodegradation studies : Moraxella strains degrade naphthalene disulfonates into 5-sulfosalicylic acid, a less toxic metabolite .
  • Wastewater treatment : Adsorption onto activated carbon or precipitation with Fe³⁺ salts mitigates environmental release .

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